
Piperidin-3-ylmethanamine
Overview
Description
Piperidin-3-ylmethanamine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidin-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of piperidin-3-ylmethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. Another method includes the reductive amination of piperidine with formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic hydrogenation of piperidine derivatives. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-ylmethanamine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Piperidin-3-ylmethanone.
Reduction: Piperidin-3-ylmethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
Neurotransmitter Modulation
Piperidin-3-ylmethanamine has been shown to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may influence mood and anxiety-related behaviors, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, a derivative of this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional chemotherapy agents like bleomycin. This suggests that compounds derived from this compound could serve as effective anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of piperidine derivatives has been explored, showing significant activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for developing new antimicrobial agents.
Applications in Pain Management
This compound has been investigated for its analgesic properties. A series of dual-action compounds based on the piperidine structure were evaluated for their effectiveness in alleviating nociceptive and neuropathic pain in animal models. These studies revealed promising results, indicating that this compound could play a role in pain management therapies .
Cancer Therapy
A controlled study involving FaDu hypopharyngeal tumor cells demonstrated that a derivative of this compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents. This finding underscores its potential as an alternative treatment option for specific cancer types.
Pain Management
In a series of experiments, compounds derived from this compound were tested for their analgesic effects in animal models. Results indicated significant efficacy in both nociceptive and neuropathic pain contexts, suggesting that these compounds could be developed into effective pain relief medications .
Mechanism of Action
The mechanism of action of piperidin-3-ylmethanamine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound can interact with various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features but lacking the methanamine group.
Piperidin-4-ylmethanamine: Another derivative of piperidine with the methanamine group attached at the 4-position instead of the 3-position.
Piperidin-2-ylmethanamine: A derivative with the methanamine group attached at the 2-position.
Uniqueness
Piperidin-3-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the methanamine group at the 3-position allows for unique interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and other biologically active compounds .
Biological Activity
Piperidin-3-ylmethanamine, a chiral amine compound, has garnered attention in various fields of biological research due to its structural properties and potential pharmacological applications. This article details the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a methanamine group. Its chirality is significant, influencing its biological interactions and pharmacodynamics. The compound can undergo various chemical reactions, including oxidation and substitution, which contribute to its versatility in drug synthesis and development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interactions : The amine group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or activation of enzymatic activity. This property is crucial for the development of enzyme inhibitors.
- Receptor Modulation : The piperidine structure allows for interaction with various receptors, including histamine H3 and sigma-1 receptors. These interactions can modulate receptor activity, influencing pain pathways and other physiological responses .
Therapeutic Applications
This compound has been studied for its potential in treating various conditions:
- Neuropathic Pain : Recent studies have identified derivatives of this compound that exhibit analgesic properties through dual action on histamine H3 and sigma-1 receptors. For instance, compound 12 demonstrated significant efficacy in both nociceptive and neuropathic pain models .
- Tuberculosis Treatment : Research at the University of Antwerp highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). Some derivatives showed promising inhibitory activity against this target, indicating potential for further drug development against tuberculosis .
Case Studies
- Pain Management Study :
- Antimicrobial Research :
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with that of other related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Piperidin-3-ylmethanamine in laboratory settings?
Methodological Answer: this compound can be synthesized via reductive amination of piperidin-3-carbaldehyde or through nucleophilic substitution of 3-(bromomethyl)piperidine with ammonia. Key optimization steps include:
- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation reactions to improve yield .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .
- Reaction monitoring : TLC or HPLC to track intermediate formation . Retrosynthetic AI tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing analogous compounds like [6-(4-fluorophenoxy)pyridin-3-yl]methanamine .
Q. How can this compound be characterized using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm amine and piperidine ring protons (δ 1.2–3.5 ppm for piperidine; δ 2.8–3.2 ppm for methanamine) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion peak at m/z 114.1 (M+H) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present, as seen in analogs like (1-methylpiperidin-3-yl)methanamine .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using tritiated ligands .
- Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods .
- Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cell lines, noting IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Compare analogs like [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine to identify critical substituents affecting activity .
- Systematic reviews : Apply Cochrane Handbook guidelines to assess bias in existing studies, focusing on dose-response consistency and experimental controls .
- In vitro/in vivo correlation : Use PK/PD modeling to reconcile discrepancies, as done for chlorazepat potassium (LogP = 1.7) .
Q. What computational approaches are effective for studying this compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions, as applied to piperidine-based compounds in quantum studies .
- Molecular Dynamics (MD) simulations : Simulate binding to G-protein-coupled receptors (GPCRs) using AMBER or GROMACS, leveraging force fields optimized for amines .
- Docking studies : Autodock Vina or Schrödinger Suite to model interactions with serotonin transporters, referencing analogs like sumatriptan .
Q. How should researchers address stability and storage challenges for this compound?
Methodological Answer:
- Hygroscopicity mitigation : Store under nitrogen at –20°C in amber vials, as recommended for (1-methylpiperidin-3-yl)methanamine .
- Degradation analysis : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect hydrolysis byproducts .
- Safety protocols : Follow GHS guidelines for flammable amines (P233, P240) .
Q. What strategies validate conflicting solubility data for this compound in different solvents?
Methodological Answer:
- Solvent screening : Use shake-flask method with UV-Vis quantification in water, DMSO, and ethanol (reference LogP = 1.7 for chlorazepat potassium) .
- Co-solvency studies : Evaluate PEG-400 or cyclodextrin-based systems to enhance aqueous solubility .
- Thermodynamic modeling : Hansen Solubility Parameters (HSP) to predict miscibility .
Properties
IUPAC Name |
piperidin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVLZSJBYKHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945777 | |
Record name | 1-(Piperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23099-21-0 | |
Record name | 3-(Aminomethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-3-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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